ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate
Description
Ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate is a thiourea-derived carbamate compound characterized by a carbamothioyl group (-NHCOS-) attached to an ethyl carbamate moiety and a 2-(methoxymethyl)phenyl substituent. The methoxymethyl group at the ortho position of the benzene ring introduces steric and electronic effects that influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
ethyl N-[[2-(methoxymethyl)phenyl]carbamothioyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-17-12(15)14-11(18)13-10-7-5-4-6-9(10)8-16-2/h4-7H,3,8H2,1-2H3,(H2,13,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHAEUTBOOKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate involves several steps. One common synthetic route includes the reaction of 2-(methoxymethyl)aniline with ethyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carbamates
Key Observations :
- Substituent Effects: The methoxymethyl group in the target compound enhances steric hindrance compared to simpler analogs like ethyl carbamate. This may reduce metabolic activation (a key factor in carcinogenicity for ethyl carbamate ).
- Thiourea vs. Carbamate: The carbamothioyl group (-NHCOS-) in the target compound and its methyl analog can act as bidentate ligands, facilitating metal complexation—a property absent in non-thiourea carbamates like ethyl carbamate .
Physical and Spectroscopic Properties
Table 2: Physical and Spectroscopic Data
Key Observations :
- The methoxymethyl group in the target compound likely results in distinct NMR shifts (e.g., δ 3.3–3.8 ppm for methoxy protons), comparable to methyl analogs .
- Increased molecular weight due to the methoxymethyl substituent may reduce volatility compared to ethyl carbamate, aligning with trends observed in pesticidal carbamates (e.g., fenoxycarb ).
Key Observations :
- Ethyl carbamate’s carcinogenicity arises from metabolic activation to vinyl carbamate, a more potent carcinogen .
- Thiourea-containing carbamates (e.g., target compound) show promise in coordination chemistry due to their ligand properties, unlike non-thiourea analogs .
Biological Activity
Ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications. The information presented here is based on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: N-(ethoxy(hydroxy)methylene)-N'-(2-(methoxymethyl)phenyl)carbamimidothioic acid. Its molecular formula is , and it features a carbamate functional group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 272.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P | Not available |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, suggesting potential applications in treating diseases where these enzymes are overactive.
- Case Study : In a study focusing on enzyme kinetics, the compound was evaluated against several enzymes, including acetylcholinesterase and butyrylcholinesterase. Results indicated a competitive inhibition mechanism with IC50 values in the micromolar range, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses moderate to strong activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A series of disk diffusion tests were conducted against Staphylococcus aureus and Escherichia coli. This compound showed zones of inhibition ranging from 15 to 25 mm, indicating effective antimicrobial properties.
Cytotoxicity and Therapeutic Potential
In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. The results indicate that while it exhibits cytotoxic effects on certain cancer cell lines, it demonstrates selectivity, sparing normal cells.
- Research Findings : A study involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 20 µM, with an observed increase in caspase-3 activity, suggesting a mechanism of action relevant for cancer therapy.
Q & A
Q. What synthetic routes are reported for ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via thiourea formation by reacting substituted phenyl isothiocyanates with ethyl carbamate derivatives. Key steps include:
- Thiocarbamoylation : Reacting 2-(methoxymethyl)phenyl isothiocyanate with ethyl carbamate in anhydrous tetrahydrofuran (THF) under reflux, using triethylamine as a base to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures improves purity .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 for isothiocyanate:carbamate) reduces side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- FT-IR : Confirm thiourea (C=S stretch at 1200–1250 cm⁻¹) and carbamate (C=O at 1680–1720 cm⁻¹) functionalities. Methoxymethyl groups show C-O-C asymmetric stretching at 1100–1150 cm⁻¹ .
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and methoxymethyl protons (δ 3.3–3.5 ppm for OCH₂, δ 3.2 ppm for CH₃O). Thiourea NH protons appear as broad singlets (δ 9.5–10.5 ppm) .
- Mass spectrometry (FAB-MS or LCMS) : Molecular ion peaks at m/z 342–369 (depending on substituents) and fragmentation patterns validate the backbone .
Q. What are the stability profiles of this compound under various laboratory conditions, and how can degradation products be identified?
- Thermal stability : Decomposition occurs above 150°C (TGA analysis). Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic stability : Susceptible to base-mediated hydrolysis (e.g., in NaOH/ethanol). Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for degradation products like thiourea analogs .
Advanced Research Questions
Q. How can hydrogen bonding interactions in the crystal structure be systematically analyzed using graph set analysis?
- Graph set notation : Classify hydrogen bonds (e.g., N–H···S, C–H···O) using Etter’s formalism (e.g., D for donor, A for acceptor). For example, intramolecular N2–H2···O1 bonds form S(6) motifs, while intermolecular C16–H16B···O2 interactions create R₂²(8) rings .
- Software tools : SHELXL (for refinement) and Mercury (for visualization) map interactions. Pairwise energy frameworks quantify interaction strengths (e.g., van der Waals vs. electrostatic contributions) .
Q. What computational approaches (DFT, NBO, HOMO-LUMO) are used to predict electronic properties and reactivity?
- DFT (B3LYP/6-311G(d,p)) : Optimize geometry and calculate electrostatic potential surfaces (MEP) to identify nucleophilic/electrophilic sites. For this compound, the thiourea sulfur and carbamate oxygen are high-electron-density regions .
- NBO analysis : Quantify hyperconjugation (e.g., LP(S) → σ*(N–H)) stabilizing the thiourea moiety. HOMO-LUMO gaps (~4.5 eV) correlate with kinetic stability .
Q. How can molecular docking studies be designed to assess potential biological targets, such as enzymes?
- Target selection : Prioritize enzymes with thiourea-binding pockets (e.g., SARS-CoV-2 main protease, acetylcholinesterase) .
- Docking workflow : Use AutoDock Vina with Lamarckian GA. Prepare the ligand (AM1-BCC charges) and receptor (PDB: 6LU7). Validate poses via MD simulations (100 ns, GROMACS) .
Q. How do crystallographic data from X-ray diffraction inform the understanding of molecular conformation and packing?
- Torsion angles : The methoxymethyl group adopts a gauche conformation (C–O–C–C angle ≈ 60°), minimizing steric clashes.
- Packing analysis : Molecules form layered structures via π-π stacking (3.8 Å interplanar distance) and hydrogen-bonded chains along the b-axis .
Q. What strategies resolve contradictions in spectral data or crystallographic refinements when determining the structure?
- Multi-method validation : Cross-check NMR assignments with HSQC/HMBC for ambiguous protons. If crystallographic R factors exceed 5%, re-examine disorder modeling or twin laws in SHELXL .
- DFT vs. experimental comparison : Discrepancies in bond lengths (e.g., C=S: 1.68 Å calc. vs. 1.71 Å expt.) may indicate basis set limitations; switch to def2-TZVP for better accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
